molecular formula C21H25N3O2 B7741344 MFCD03619844

MFCD03619844

Cat. No.: B7741344
M. Wt: 351.4 g/mol
InChI Key: UGHDYUBXCXCMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analogous compounds (e.g., CAS 1046861-20-4, MDL: MFCD13195646), MFCD03619844 likely features a halogen-substituted phenyl ring with functional groups such as boronic acid (-B(OH)₂) or carbonyl moieties. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, or materials science applications .

Hypothetical properties (extrapolated from and ):

  • Molecular formula: Likely C₆H₅XBrClO₂ (X = B or other heteroatom).
  • Molecular weight: ~235–250 g/mol.
  • Key properties: High GI absorption, moderate solubility (0.2–0.7 mg/mL), and log P values indicating moderate lipophilicity (e.g., XLOGP3: ~2.15) .

Properties

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-4-26-21(25)18-14-23-19-16-9-6-5-8-15(16)10-11-17(19)20(18)22-12-7-13-24(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHDYUBXCXCMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03619844 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include multi-step organic synthesis involving specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: MFCD03619844 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

MFCD03619844 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD03619844 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD03619844, two structurally related compounds are analyzed:

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular formula : C₆H₅BBrClO₂.
  • Application : Boronic acid derivative used in cross-coupling reactions.
  • Key properties :
    • Log P : XLOGP3 = 2.15 (moderate lipophilicity).
    • Solubility : 0.24 mg/mL (ESOL class: soluble).
    • Bioavailability : Score = 0.55 (moderate).
    • Synthesis : Pd-catalyzed reaction in THF/water at 75°C for 1.3 hours .

CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular formula : C₇H₅BrO₂.
  • Application : Brominated aromatic carboxylic acid precursor.
  • Key properties :
    • Log P : XLOGP3 = 1.64 (less lipophilic than CAS 1046861-20-4).
    • Solubility : 0.687 mg/mL (ESOL class: soluble).
    • Synthesis : A-FGO-catalyzed reaction in THF under green chemistry conditions .

Data Table: Comparative Analysis

Parameter This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular formula C₆H₅XBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight ~235–250 g/mol 235.27 g/mol 201.02 g/mol
Log P (XLOGP3) ~2.15 2.15 1.64
Solubility (mg/mL) 0.2–0.7 0.24 0.687
Synthesis conditions Pd-catalyzed, aqueous Pd-catalyzed, 75°C A-FGO catalyst, THF
Bioavailability score ~0.55 0.55 0.55

CAS 1533-03-5 (MDL: MFCD00039227)

  • Molecular formula : C₁₀H₉F₃O.
  • Application : Trifluoromethyl ketone used in agrochemicals or drug intermediates.
  • Key contrast: Polarity: Higher TPSA (40.46 Ų vs. 17.07 Ų for CAS 1046861-20-4) due to ketone and trifluoromethyl groups. Synthesis: Sulfonyl hydrazine-mediated condensation in methanol .

Research Findings

  • Reactivity : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher reactivity in cross-coupling reactions compared to brominated aromatics (e.g., CAS 1761-61-1) due to their ability to form transient boronates .
  • Pharmacology : Trifluoromethyl compounds (e.g., CAS 1533-03-5) show enhanced metabolic stability and BBB penetration compared to halogenated boronic acids, making them preferable in CNS drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.